molecular formula C13H20BNO3 B027341 2-[(Diisopropylamino)carbonyl]phenylboronic acid CAS No. 103681-98-7

2-[(Diisopropylamino)carbonyl]phenylboronic acid

Cat. No. B027341
CAS RN: 103681-98-7
M. Wt: 249.12 g/mol
InChI Key: QLZAMQCEYYXNTG-UHFFFAOYSA-N
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Description

2-[(Diisopropylamino)carbonyl]phenylboronic acid, also known as DIPCPA, is a boronic acid derivative that is used in organic synthesis and as a research tool in various scientific fields. It is a colorless solid that is soluble in polar organic solvents, such as methanol, ethanol, and acetonitrile. DIPCPA is a useful reagent for the synthesis of various molecules, and has been used as a catalyst in a variety of reactions. It is also a versatile research tool, and has been used in the study of biochemical and physiological processes.

Scientific Research Applications

Treatment of Periodontitis

Phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles have been used in the treatment of Periodontitis . A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Enrichment of cis-diol Containing Molecules

Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules . The phenylboronic acid (PBA)-functionalized polymers using N,N’-methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules .

Glucose Sensors

Phenylboronic acid is a unique molecule which could selectively recognize cis-diol containing molecules (cis-diols) e.g., nucleosides, catechols, saccharides, and glycoproteins through a reversible covalent reaction . This principle of boronate affinity reaction is pH dependent, under high pH condition the PBA can form a covalent complex with the cis-diol group, when the pH environment changes to be acidic the complex will dissociate into the original PBA and the cis-diol . This pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

properties

IUPAC Name

[2-[di(propan-2-yl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h5-10,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZAMQCEYYXNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)N(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Diisopropylcarbamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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